

# Dimethyl 3-aminopentanedioate acetate solubility data

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## Compound of Interest

*Compound Name:* Dimethyl 3-aminopentanedioate  
acetate

*CAS No.:* 1345983-89-2

*Cat. No.:* B2414275

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An In-Depth Technical Guide to the Solubility Profiling of **Dimethyl 3-aminopentanedioate Acetate** for Drug Development Professionals

## Introduction

**Dimethyl 3-aminopentanedioate acetate** (CAS No. 1345983-89-2) is a key pharmaceutical intermediate whose physicochemical properties are fundamental to the successful development of active pharmaceutical ingredients (APIs).[1] Among these properties, solubility is a critical attribute that dictates a drug candidate's journey from the laboratory to clinical application. Poor solubility can lead to low bioavailability, formulation challenges, and ultimately, the failure of promising therapeutic agents.[2][3]

This guide, written from the perspective of a Senior Application Scientist, serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data to provide a foundational understanding of the principles governing the solubility of this specific molecule. We will explore the critical distinction between thermodynamic and kinetic solubility, detail robust experimental

protocols for their determination, and explain the causality behind experimental choices. The objective is to equip you with the necessary framework to generate accurate, reliable, and meaningful solubility data for **Dimethyl 3-aminopentanedioate acetate**, thereby enabling informed decision-making throughout the drug development pipeline.

## Chapter 1: Physicochemical Characterization of Dimethyl 3-aminopentanedioate Acetate

A thorough understanding of a molecule's intrinsic properties is the bedrock of any solubility investigation. The structure of **Dimethyl 3-aminopentanedioate acetate**—an acetate salt of a secondary amine—immediately informs our experimental strategy.

### Chemical Structure and Ionization

- Free Base: Dimethyl 3-aminopentanedioate (CAS No. 77313-09-8)[4]
- Acetate Salt: The target molecule, formed by the reaction of the free base with acetic acid.[5]

The presence of the amino group makes the molecule a weak base. In the acetate salt form, this amine is protonated. Its degree of ionization, and therefore its aqueous solubility, is highly dependent on the pH of the surrounding medium.

### Key Physicochemical Parameters and Their Importance

- pKa: The pKa of the conjugate acid of the amine is the single most important parameter for predicting its solubility behavior in aqueous environments. It represents the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their non-ionized (free base) form. For a weak base like this, solubility is generally high at pH values significantly below the pKa and decreases as the pH approaches and surpasses the pKa.[3][6]
- LogP/LogD: LogP (Partition Coefficient) measures the lipophilicity of the non-ionized form of the molecule. LogD (Distribution Coefficient) is the pH-dependent measure of lipophilicity, accounting for both ionized and non-ionized species. These values are crucial for understanding how the compound will partition between aqueous and lipid environments, which directly impacts its solubility profile and absorption characteristics.[3]

- **Solid State Properties (Polymorphism):** The solid form of the compound—whether it is amorphous or a specific crystalline polymorph—can have a profound impact on its measured solubility. Amorphous forms lack a rigid crystal lattice structure and are typically more soluble, though less stable, than their crystalline counterparts.<sup>[7][8]</sup> It is imperative to characterize the solid state of the material before commencing any solubility studies to ensure reproducibility.

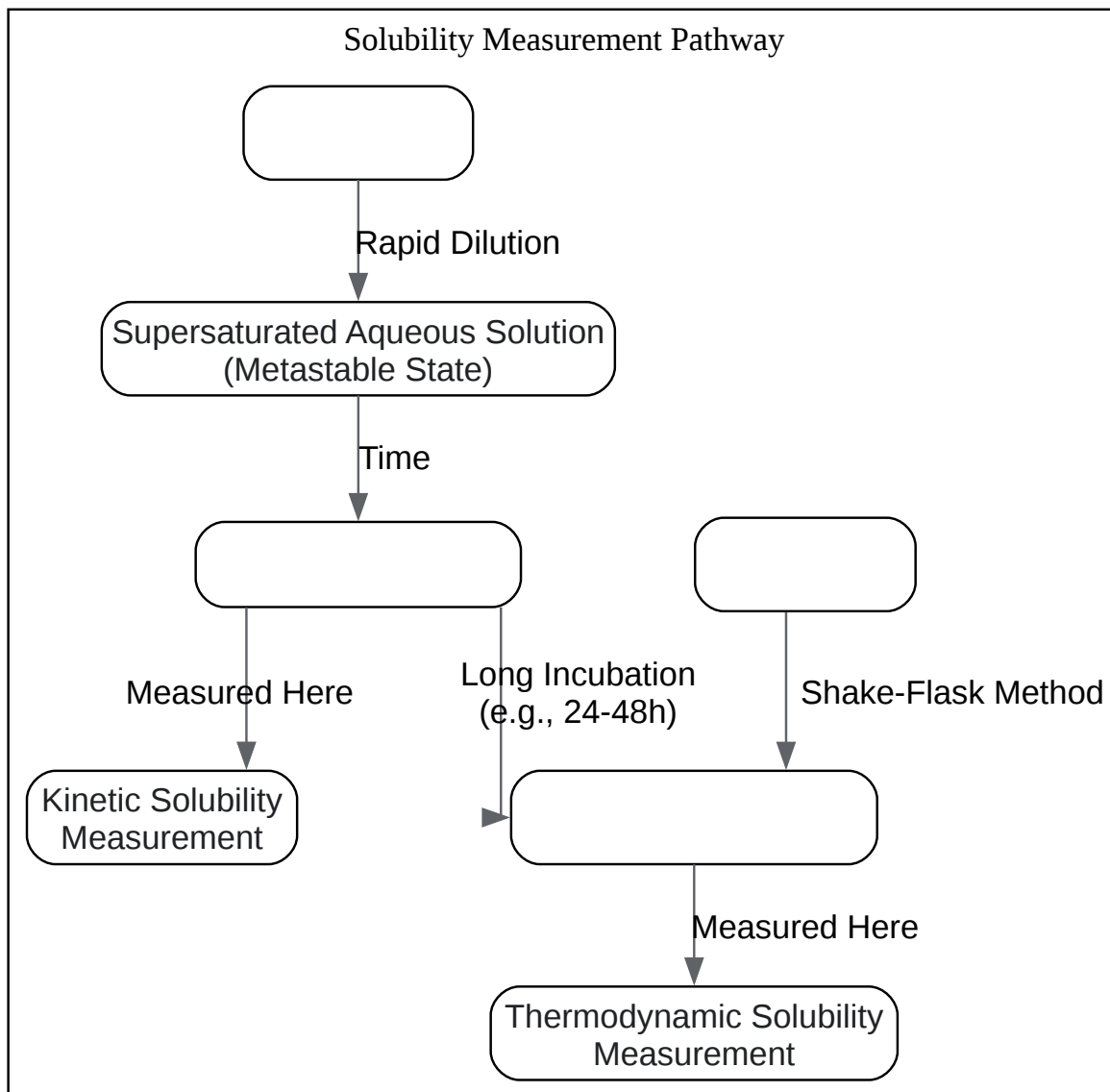
## Chapter 2: The Theoretical Framework of Solubility

In pharmaceutical sciences, "solubility" is not a single value but a concept that must be qualified by the experimental conditions under which it was measured. The distinction between thermodynamic and kinetic solubility is paramount for its correct application in drug development.<sup>[7][9]</sup>

### Thermodynamic vs. Kinetic Solubility: A Critical Distinction

**Thermodynamic Solubility (or Equilibrium Solubility)** is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.<sup>[10]</sup> This is a state where the rate of dissolution equals the rate of precipitation. It is the "true" solubility of the most stable solid form of the compound under a given set of conditions (temperature, pH, solvent). Thermodynamic solubility data is essential for formulation development and predicting in vivo behavior in later stages.<sup>[10][11]</sup>

**Kinetic Solubility**, conversely, is determined under non-equilibrium conditions. It is typically measured in high-throughput screening (HTS) formats where a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.<sup>[12][13]</sup> The kinetic solubility is the concentration at which the compound precipitates out of this newly formed, supersaturated solution.<sup>[9]</sup> These values are often higher than thermodynamic solubility but are invaluable for the rapid assessment and selection of compounds in early-stage drug discovery.<sup>[13][14]</sup>



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Caption: Relationship between kinetic and thermodynamic solubility.

#### Factors Influencing the Solubility of **Dimethyl 3-aminopentanedioate Acetate**

- **Effect of pH:** As an amine salt, the solubility of this compound will be lowest at high pH (where the free base predominates) and highest at low pH (where the protonated, ionized

form is dominant). A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

- **Effect of Temperature:** Most solid compounds exhibit endothermic dissolution, meaning their solubility increases with temperature.[7][15] This relationship should be quantified, as it impacts manufacturing processes and storage conditions.
- **Solvent Properties:** The principle of "like dissolves like" is a useful guide.[16] Polar solvents will better dissolve polar solutes. A solvent's properties, such as its dielectric constant and ability to form hydrogen bonds, are key predictors of its capacity to dissolve a given compound.[6]

Table 1: Properties of Common Pharmaceutical Solvents

Solvent	Dielectric Constant (20°C)	Polarity	Miscible with Water
<b>Water</b>	<b>80.1</b>	<b>Polar</b>	<b>N/A</b>
Ethanol	24.6	Polar	Yes
Dimethyl Sulfoxide (DMSO)	47.0	Polar Aprotic	Yes
Acetonitrile	36.6	Polar Aprotic	Yes
Acetone	21.0	Polar Aprotic	Yes
Dichloromethane	9.1	Non-polar	No
Ethyl Acetate	6.0	Semi-polar	No
Heptane	1.9	Non-polar	No

(Data sourced from[17])

## Chapter 3: Experimental Protocols for Solubility Determination

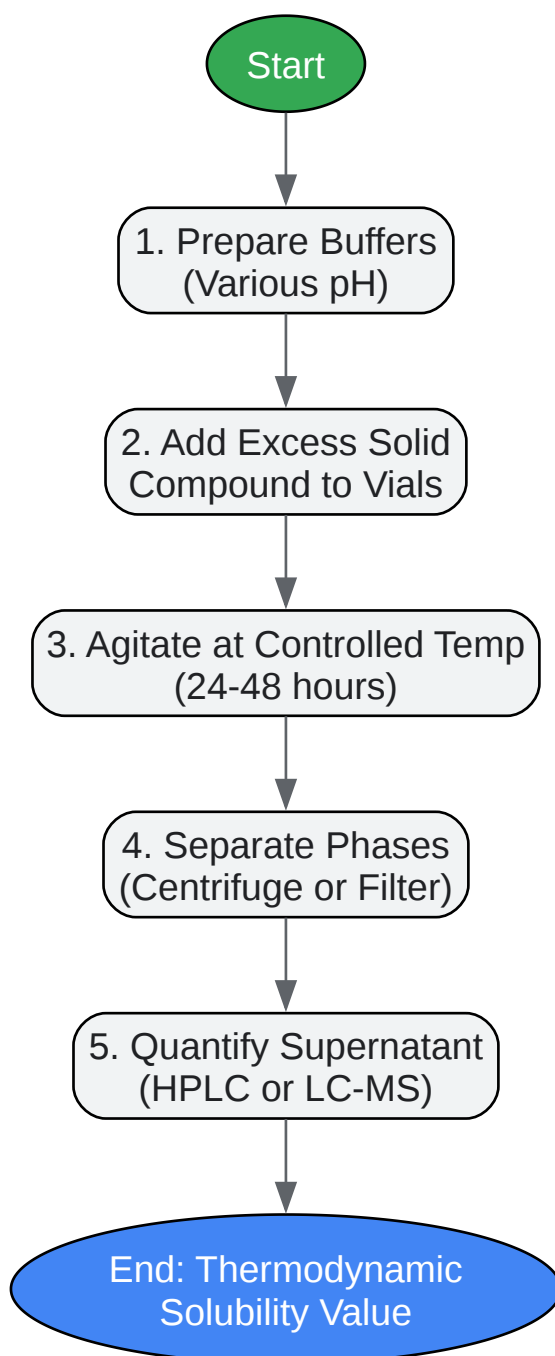
The choice of method must be fit-for-purpose. For early discovery, a high-throughput kinetic assay is appropriate, while for late-stage formulation, the gold-standard thermodynamic shake-flask method is required.[10]

## Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for measuring equilibrium solubility.[18][19] It relies on allowing excess solid to equilibrate with the solvent over a prolonged period.

### Methodology

- Preparation: Prepare a series of aqueous buffers at clinically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
- Addition of Compound: Add an excess amount of solid **Dimethyl 3-aminopentanedioate acetate** to a known volume of each buffer in a sealed vial. "Excess" is confirmed by the visible presence of undissolved solid throughout the experiment.
- Equilibration: Agitate the vials in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[19] A time-course study should be performed initially to confirm when equilibrium is reached.
- Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).



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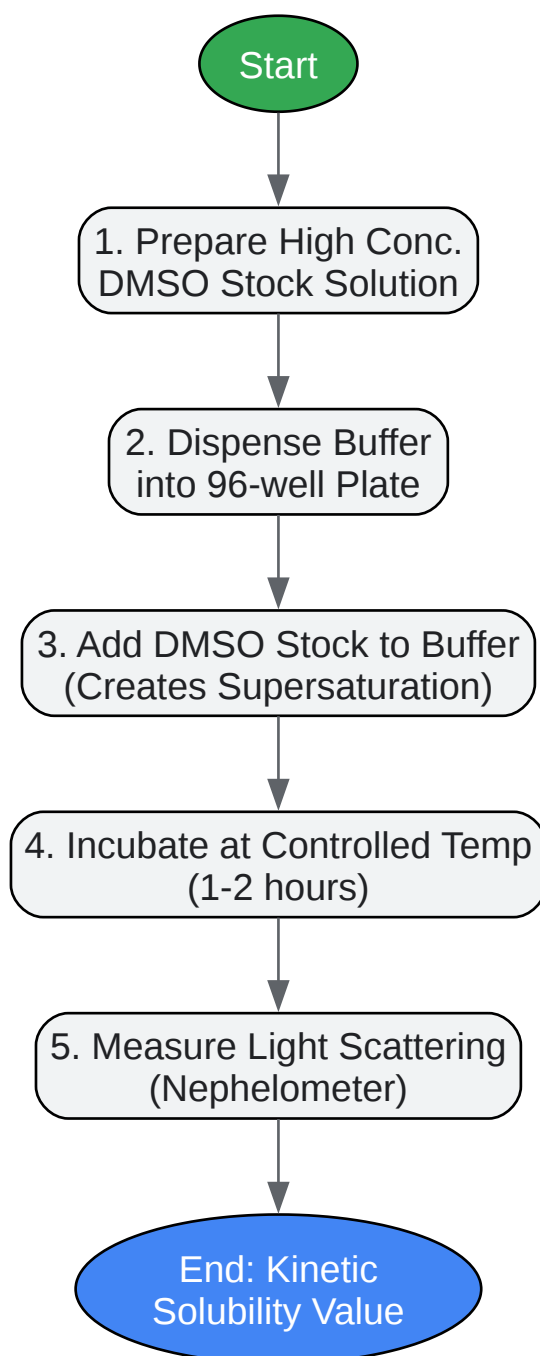
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

## Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method rapidly assesses solubility by measuring the formation of precipitate when a DMSO stock solution is introduced into an aqueous buffer.[20][21]

### Methodology

- **Stock Solution:** Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).[12]
- **Plate Setup:** In a 96-well microtiter plate, add the desired aqueous buffer to the wells.
- **Compound Addition:** Dispense a small volume of the DMSO stock solution into the buffer-containing wells. The final DMSO concentration should be kept low (typically  $\leq 1-2\%$ ) to minimize its co-solvent effects.
- **Incubation:** Mix the plate thoroughly and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[22]
- **Measurement:** Measure the turbidity (light scattering) in each well using a laser nephelometer.[21] The concentration at which a significant increase in light scattering is observed, relative to controls, is reported as the kinetic solubility.



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Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

#### Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Template for Reporting Solubility Data

Method	Solvent/Buffer (pH)	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)	Observations
Thermodynamic	PBS (7.4)	37			Crystalline solid remained
Thermodynamic	FaSSIF (6.5)	37			

| Kinetic | PBS (7.4) | 25 | | | 1% final DMSO |

## Chapter 4: Practical Considerations and Troubleshooting

From the field, several insights are crucial for ensuring the integrity of your solubility data.

- **Choosing the Right Assay:** Use kinetic solubility for rapid rank-ordering of compounds in early discovery.[\[13\]](#) As a compound progresses and requires formulation, thermodynamic solubility becomes essential.[\[10\]](#)
- **Compound Purity and Solid Form:** The purity of the test article is non-negotiable for accurate measurements.[\[18\]](#) Furthermore, always characterize the solid form (e.g., by X-ray powder diffraction) before and after the thermodynamic experiment to check for any solution-mediated phase transformations.[\[7\]](#)
- **Managing Supersaturation:** Be aware that kinetic methods often produce supersaturated solutions, leading to values that can be significantly higher than the true equilibrium solubility.[\[7\]](#)[\[9\]](#) This is not an error but a characteristic of the method that must be understood.
- **Common Pitfalls:**
  - **Insufficient Equilibration Time:** In the shake-flask method, prematurely ending the experiment will lead to an underestimation of thermodynamic solubility.

- Co-Solvent Effects: In kinetic assays, ensure the final concentration of DMSO is low and consistent across all tests to avoid influencing the results.
- Compound Instability: Verify that the compound is chemically stable in the chosen buffer and at the test temperature over the duration of the experiment.

## Conclusion

Characterizing the solubility of **Dimethyl 3-aminopentanedioate acetate** is not a one-off measurement but a systematic scientific investigation. A comprehensive solubility profile, encompassing both kinetic and thermodynamic data across a range of physiologically relevant conditions, is critical for mitigating risks in drug development. By understanding the underlying physicochemical principles and implementing robust, self-validating experimental protocols, researchers can generate the high-quality data necessary to guide formulation strategies, predict in vivo performance, and ultimately advance successful therapeutic candidates.

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